ETHYL 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of various functional groups, such as the chlorodifluoromethyl and thiophene moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorodifluoromethyl and thiophene groups. The final step involves the esterification of the piperidine-4-carboxylate moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorodifluoromethyl group can be reduced to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, difluoromethyl derivatives, and substituted pyrazolo[1,5-a]pyrimidines. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
ETHYL 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE-4-CARBOXYLATE
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
ethyl 1-[7-[chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carbonyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N4O3S/c1-2-30-19(29)12-5-7-26(8-6-12)18(28)14-11-17-24-13(15-4-3-9-31-15)10-16(20(21,22)23)27(17)25-14/h3-4,9-12H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZCSCVLIOJGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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